molecular formula C22H20N4O2 B2578852 N-(5-{imidazo[1,2-a]pyrimidin-2-yl}-2-methoxyphenyl)-3-phenylpropanamide CAS No. 847388-09-4

N-(5-{imidazo[1,2-a]pyrimidin-2-yl}-2-methoxyphenyl)-3-phenylpropanamide

Cat. No.: B2578852
CAS No.: 847388-09-4
M. Wt: 372.428
InChI Key: ODKNCDGWYTYSII-UHFFFAOYSA-N
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Description

N-(5-{imidazo[1,2-a]pyrimidin-2-yl}-2-methoxyphenyl)-3-phenylpropanamide is a compound that belongs to the class of imidazo[1,2-a]pyrimidine derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The structure of this compound includes an imidazo[1,2-a]pyrimidine core, which is a fused heterocyclic system, and a phenylpropanamide moiety, which contributes to its unique chemical properties.

Preparation Methods

The synthesis of N-(5-{imidazo[1,2-a]pyrimidin-2-yl}-2-methoxyphenyl)-3-phenylpropanamide can be achieved through various synthetic routes. One common method involves the condensation of 2-aminopyrimidine with an appropriate aldehyde to form the imidazo[1,2-a]pyrimidine core. This intermediate is then subjected to further reactions to introduce the methoxyphenyl and phenylpropanamide groups. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity .

Chemical Reactions Analysis

N-(5-{imidazo[1,2-a]pyrimidin-2-yl}-2-methoxyphenyl)-3-phenylpropanamide undergoes various chemical reactions, including:

Scientific Research Applications

Comparison with Similar Compounds

N-(5-{imidazo[1,2-a]pyrimidin-2-yl}-2-methoxyphenyl)-3-phenylpropanamide can be compared with other imidazo[1,2-a]pyrimidine derivatives, such as:

These compounds share a similar core structure but differ in their functional groups, leading to variations in their biological activities and applications.

Properties

IUPAC Name

N-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methoxyphenyl)-3-phenylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N4O2/c1-28-20-10-9-17(19-15-26-13-5-12-23-22(26)25-19)14-18(20)24-21(27)11-8-16-6-3-2-4-7-16/h2-7,9-10,12-15H,8,11H2,1H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODKNCDGWYTYSII-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=CN3C=CC=NC3=N2)NC(=O)CCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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